9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene
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Overview
Description
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is a chemical compound known for its unique structure and properties. It belongs to a class of compounds that exhibit thermally activated delayed fluorescence (TADF), making it significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[44]non-7-ene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study TADF and related photophysical phenomena.
Biology: The compound’s fluorescence properties make it useful in bioimaging and fluorescence microscopy.
Industry: Significant in the development of OLEDs and other organic electronic devices.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene involves its ability to undergo TADF. This process allows the compound to harvest triplet excitons and convert them into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved include the interaction between the donor and acceptor moieties within the molecule, facilitating reverse intersystem crossing (RISC) and enhancing fluorescence efficiency .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ): Another TADF compound with similar photophysical properties.
4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB): Used in OLEDs as a fluorescent emitter.
Uniqueness
9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is unique due to its specific spiro structure, which contributes to its distinct photophysical properties and high efficiency in TADF applications. Its ability to undergo efficient reverse intersystem crossing sets it apart from other similar compounds .
Properties
CAS No. |
138197-19-0 |
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Molecular Formula |
C25H23NS3 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
4,4-dimethyl-2,9,9-triphenyl-1,6,8-trithia-3-azaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C25H23NS3/c1-23(2)25(29-22(26-23)19-12-6-3-7-13-19)24(27-18-28-25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
InChI Key |
NWEFSTMDQJPNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)SC(=N1)C5=CC=CC=C5)C |
Origin of Product |
United States |
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